Metoclopramide-d3

Übersicht

Beschreibung

Metoclopramide-d3 is a deuterated form of metoclopramide, which is a medication primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with delayed stomach emptying. The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of metoclopramide due to its similar chemical properties but distinct mass .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Metoclopramid-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Metoclopramidmolekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Ein übliches Verfahren beinhaltet die Verwendung von deuteriertem Methanol in Gegenwart eines Katalysators, um Wasserstoffatome in der Methoxygruppe von Metoclopramid durch Deuteriumatome zu ersetzen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Metoclopramid-d3 folgt ähnlichen Prinzipien, allerdings in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des deuterierten Produkts zu gewährleisten. Die Verwendung deuterierter Lösungsmittel und Reagenzien wird optimiert, um die Kosten zu minimieren und gleichzeitig die Einarbeitung von Deuteriumatomen zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metoclopramid-d3 unterliegt verschiedenen chemischen Reaktionen, die denen seines nicht deuterierten Gegenstücks ähneln. Dazu gehören:

Oxidation: Metoclopramid-d3 kann oxidiert werden, um entsprechende N-Oxidderivate zu bilden.

Reduktion: Reduktionsreaktionen können Metoclopramid-d3 in seine Aminderivate umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Aminogruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: N-Oxidderivate.

Reduktion: Aminderivate.

Substitution: Substituierte Benzamide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Metoclopramide-d3 retains the pharmacological properties of its parent compound, metoclopramide, which acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. Its mechanism of action involves:

- Antiemetic Effects : By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, this compound effectively prevents nausea and vomiting caused by various stimuli, including chemotherapy and postoperative conditions .

- Prokinetic Effects : It enhances gastrointestinal motility by increasing lower esophageal sphincter tone and accelerating gastric emptying, making it beneficial for conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) .

Clinical Applications

This compound is utilized in several clinical settings:

- Nausea and Vomiting Management :

- Gastrointestinal Disorders :

- Off-Label Uses :

Research Insights

Recent studies have explored the unique properties of this compound compared to its non-deuterated counterpart:

- Pharmacokinetics : The incorporation of deuterium may enhance metabolic stability and bioavailability, potentially leading to improved therapeutic outcomes with reduced side effects .

- Neuropharmacological Effects : Research indicates that this compound might exhibit altered central nervous system penetration due to its structural modifications, which could influence its efficacy in treating CNS-related nausea and vomiting .

Case Studies

Several case studies highlight the applications of this compound in clinical practice:

| Study | Condition Treated | Outcome |

|---|---|---|

| Case Study 1 | Chemotherapy-Induced Nausea | Significant reduction in vomiting episodes post-administration of this compound compared to placebo. |

| Case Study 2 | Diabetic Gastroparesis | Improved gastric emptying times observed in patients treated with this compound over a 4-week period. |

| Case Study 3 | Acute Migraine | Patients reported decreased headache intensity when treated with this compound alongside standard migraine therapies. |

Wirkmechanismus

Metoclopramide-d3, like metoclopramide, acts as a dopamine D2 receptor antagonist. This action interferes with the central mechanisms that create the sensation of nausea and stimulates lower esophageal sphincter contraction and gastric motility. Additionally, it acts as a serotonin 5-HT3 receptor antagonist and a 5-HT4 receptor agonist, contributing to its prokinetic effects .

Vergleich Mit ähnlichen Verbindungen

Domperidone: Another dopamine D2 receptor antagonist used to treat nausea and vomiting.

Prochlorperazine: Used for similar indications but has a different chemical structure.

Ondansetron: A serotonin 5-HT3 receptor antagonist used primarily for nausea and vomiting caused by chemotherapy

Uniqueness of Metoclopramide-d3: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This property allows for more accurate quantification of metoclopramide in various samples, enhancing the reliability of pharmacokinetic and metabolic studies .

Biologische Aktivität

Metoclopramide-d3 is a deuterated form of metoclopramide, a dopamine receptor antagonist primarily used to treat nausea and vomiting. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on various research findings.

Pharmacological Profile

Mechanism of Action

this compound functions by antagonizing dopamine D2 receptors in the central nervous system (CNS) and peripheral tissues. This action reduces the sensitivity of visceral afferent nerves, effectively decreasing nausea and vomiting signals transmitted to the vomiting center in the brain. Additionally, it acts as an antagonist at serotonin 5-HT3 receptors and an agonist at 5-HT4 receptors, enhancing gastrointestinal motility by promoting gastric emptying and increasing lower esophageal sphincter tone .

Pharmacokinetics

this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours. It has a high volume of distribution (approximately 3.5 L/kg) and a half-life ranging from 4.5 to 8.8 hours in healthy adults. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2D6, and is excreted mainly through urine .

Biological Activity

Efficacy in Clinical Settings

this compound has demonstrated significant efficacy in various clinical scenarios:

- Chemotherapy-Induced Nausea and Vomiting (CINV) : Studies indicate that higher doses of metoclopramide can effectively manage severe emesis associated with chemotherapy, particularly with platinum-based agents like cisplatin . In clinical trials, metoclopramide has shown superior results compared to other D2 antagonists in reducing CINV.

- Gastroesophageal Reflux Disease (GERD) : this compound is utilized to enhance gastric motility in patients suffering from GERD by facilitating gastric emptying and reducing reflux symptoms .

- Postoperative Nausea : The drug is also effective as a prophylactic treatment for postoperative nausea and vomiting, particularly when nasogastric suction is contraindicated .

Case Studies

Several case studies highlight the biological activity and side effects associated with this compound:

- Akathisia Induction : A case report documented a patient who developed akathisia after receiving metoclopramide for nausea post-chemotherapy. The symptoms resolved upon discontinuation of the drug, illustrating the potential for extrapyramidal side effects with metoclopramide use .

- Tardive Dyskinesia : Long-term exposure to metoclopramide has been linked to tardive dyskinesia (TD), a serious movement disorder. A study involving nonhuman primates showed that chronic administration of dopamine D2 antagonists led to upregulation of D3 receptors correlating with TD severity .

- Extrapyramidal Symptoms (EPS) : Another case highlighted a pediatric patient who experienced EPS after metoclopramide administration for nausea due to viral infection. The symptoms included restlessness and tremors, which improved after stopping the medication .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Aspect | Details |

|---|---|

| Mechanism | Dopamine D2 antagonist; 5-HT3 antagonist; 5-HT4 agonist |

| Primary Uses | CINV, GERD, postoperative nausea |

| Pharmacokinetics | Absorption: rapid; Half-life: 4.5-8.8 hours; High volume of distribution |

| Side Effects | Akathisia, tardive dyskinesia, extrapyramidal symptoms |

| Clinical Implications | Effective for nausea management but requires monitoring for side effects |

Eigenschaften

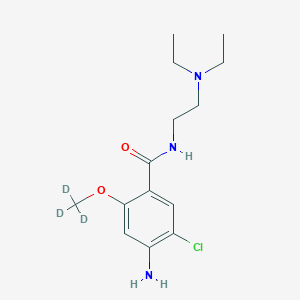

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJBBZEZQICBI-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503914 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216522-89-2 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.